2,6-Dichloro-3-methoxypyridine
Overview
Description
2,6-Dichloro-3-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C₆H₅Cl₂NO It is characterized by the presence of two chlorine atoms at positions 2 and 6, and a methoxy group at position 3 on the pyridine ring
Mechanism of Action
Target of Action
It is often used in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organic groups in its target of action.
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 2,6-Dichloro-3-methoxypyridine may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its role in the suzuki–miyaura coupling reaction, it can be inferred that it plays a part in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
Considering its role in the suzuki–miyaura coupling reaction, it can be inferred that it contributes to the formation of carbon–carbon bonds , which are crucial in the synthesis of various organic compounds.
Action Environment
The suzuki–miyaura coupling reaction, in which it is often used, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit similar characteristics.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-3-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction .
Additionally, this compound can interact with proteins involved in cellular signaling pathways. For example, it has been observed to bind to certain kinases, which are enzymes that play a crucial role in the phosphorylation of proteins and the regulation of signal transduction pathways . These interactions can modulate the activity of the kinases and subsequently affect downstream signaling events.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, this compound can activate or inhibit specific transcription factors, which are proteins that regulate the expression of genes by binding to DNA sequences .
Moreover, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways. This can lead to changes in the levels of metabolites and the overall metabolic flux within the cell . These effects can have significant implications for cell function and viability, particularly in the context of disease states or exposure to toxic substances.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors . For example, this compound can bind to the active site of an enzyme, leading to inhibition or activation of the enzyme’s catalytic activity .
In addition to enzyme interactions, this compound can also modulate gene expression by affecting transcription factors and other regulatory proteins . This can result in changes in the expression of genes involved in various cellular processes, including metabolism, cell signaling, and stress responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure . In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat .
Long-term exposure to this compound in cell culture or animal models can lead to cumulative effects on cellular function . For example, prolonged exposure may result in the gradual accumulation of the compound within cells, leading to sustained changes in gene expression and metabolic activity . These effects can be particularly relevant in the context of chronic exposure to environmental toxins or therapeutic agents.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, this compound may have minimal or no observable effects on cellular function and overall health . At higher doses, this compound can exhibit toxic or adverse effects, including alterations in liver function, kidney function, and immune responses .
Threshold effects have been observed in some studies, where a specific dosage level must be reached before significant biological effects are observed . These threshold effects can be important for determining safe exposure levels and for understanding the potential risks associated with the use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to xenobiotic metabolism and endogenous compound processing . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of this compound on cellular function .
The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites within the cell . For example, the inhibition of a specific enzyme by this compound can lead to the accumulation of its substrate or the depletion of its product . These changes in metabolite levels can have downstream effects on cellular processes and overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins that facilitate its transport to different cellular compartments .
The distribution of this compound within tissues can also be affected by its interactions with blood proteins and other extracellular components . These interactions can influence the localization and accumulation of the compound in specific tissues, which can have implications for its biological effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function within the cell . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biological activity .
For example, the localization of this compound to the nucleus can facilitate its interaction with transcription factors and other regulatory proteins involved in gene expression . Similarly, its localization to the mitochondria can affect mitochondrial function and cellular energy metabolism . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methoxypyridine typically involves the chlorination of 3-methoxypyridine. One common method is the reaction of 3-methoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions.
Another method involves the use of 2,6-dichloropyridine as a starting material. This compound is reacted with sodium methoxide in methanol to introduce the methoxy group at the 3 position. The reaction is typically carried out at elevated temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2,6-dichloro-3-hydroxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include 2,6-diamino-3-methoxypyridine, 2,6-dithio-3-methoxypyridine, and 2,6-dialkoxy-3-methoxypyridine.
Oxidation: Products include 2,6-dichloro-3-formylpyridine and 2,6-dichloro-3-carboxypyridine.
Reduction: The major product is 2,6-dichloro-3-hydroxypyridine.
Scientific Research Applications
2,6-Dichloro-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It is investigated for its role in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.
2,6-Dichloro-3-hydroxypyridine: Similar but with a hydroxyl group instead of a methoxy group.
2,6-Dichloro-3-nitropyridine: Contains a nitro group instead of a methoxy group.
Uniqueness
2,6-Dichloro-3-methoxypyridine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Its specific substitution pattern also allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,6-dichloro-3-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWNTQHXQMMULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857306 | |
Record name | 2,6-Dichloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214340-74-5 | |
Record name | 2,6-Dichloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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